molecular formula C12H21NO4 B3102103 (S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid CAS No. 1415018-75-5

(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No. B3102103
CAS RN: 1415018-75-5
M. Wt: 243.3 g/mol
InChI Key: LNQIKLOOSITZGB-LBPRGKRZSA-N
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Description

“(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved through various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has demonstrated a beneficial effect, extending the possibility for extraction of water-soluble polar organic molecules using ionic liquids .


Molecular Structure Analysis

The molecular structure of the tert-butoxycarbonyl group, which is part of “(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid”, is represented by the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .


Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in chemical reactions as a protecting group . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .


Physical And Chemical Properties Analysis

The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .

Scientific Research Applications

Crystal Structure and Conformation Analysis

The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to understand the role of N-methylation in peptide conformation. This research highlights the importance of specific group conformations in determining the structural properties of peptides and related compounds (Jankowska et al., 2002).

Mechanism and Application in Group Migration

An alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration mechanism has been reported, showcasing the intramolecular nature of such migrations and their applications in synthetic chemistry (Xue & Silverman, 2010).

Novel Reagents and Reaction Conditions

A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been utilized for chemoselective reactions under mild conditions, demonstrating the versatility of tert-butoxycarbonyl-protected compounds in synthetic applications (Saito, Ouchi, & Takahata, 2006).

Synthesis of Stereoisomers

Research has developed syntheses for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work significantly shortens previous methods and provides insight into the synthesis of unnatural amino acids (Bakonyi et al., 2013).

Improved Selectivity in Group Removal

Studies have explored improving the selectivity of removing the tert-butyloxycarbonyl group, a key step in peptide synthesis. This research has led to more efficient methods for partial deprotection in complex synthetic sequences (Bodanszky & Bodanszky, 2009).

Catalyst Efficiency in Butoxycarbonylation

The use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines represents an efficient and environmentally benign approach to protecting amine functions, highlighting advancements in green chemistry (Heydari et al., 2007).

Future Directions

The use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides has demonstrated a beneficial effect . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids , indicating potential future directions for research and application in this area.

properties

IUPAC Name

(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIKLOOSITZGB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
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